2-Cyclohexylthiophen-3-amine
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Overview
Description
2-Cyclohexylthiophen-3-amine is a chemical compound with the molecular formula C10H15NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials and catalysts. The use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provides a variety of substituted thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-Cyclohexylthiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Cyclohexylthiophen-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific biological context and the modifications made to the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylthiophene: Lacks the amine group but shares the cyclohexyl substitution.
3-Aminothiophene: Contains an amine group but lacks the cyclohexyl substitution.
Thiophene-2-carboxamide: Another thiophene derivative with different functional groups.
Uniqueness
2-Cyclohexylthiophen-3-amine is unique due to the presence of both the cyclohexyl group and the amine group on the thiophene ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-cyclohexylthiophen-3-amine |
InChI |
InChI=1S/C10H15NS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5,11H2 |
InChI Key |
OOJRXUIGCVFMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CS2)N |
Origin of Product |
United States |
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